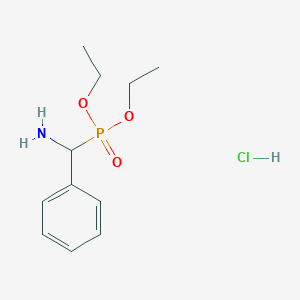

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethoxyphosphoryl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRSFMWMNXQRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)N)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClNO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16656-50-1 | |

| Record name | NSC113536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride synthesis mechanism

An In-Depth Technical Guide to the Synthesis of Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride

Introduction: The Significance of α-Aminophosphonates

In the landscape of modern drug discovery and bioorganic chemistry, α-aminophosphonates stand out as crucial structural analogs of natural α-amino acids.[1][2] Their unique stereoelectronic properties, conferred by the tetrahedral phosphonate group replacing the planar carboxylate moiety, make them potent enzyme inhibitors, peptide mimetics, and pharmacological agents.[1][3] These organophosphorus compounds have found applications as anticancer agents, antibiotics, and even in agriculture.[1][3]

The synthesis of diethyl (alpha-aminobenzyl)phosphonate, a foundational member of this class, is most effectively achieved through the one-pot, three-component Kabachnik–Fields reaction.[4][5] This guide provides an in-depth exploration of the reaction's core mechanism, a detailed experimental protocol for its hydrochloride salt form, and field-proven insights into the causality behind critical experimental choices, designed for researchers, scientists, and professionals in drug development.

Part 1: The Core Synthesis Mechanism — The Kabachnik–Fields Reaction

The Kabachnik–Fields reaction is a multicomponent reaction that constructs α-aminophosphonates by condensing a carbonyl compound, an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite.[4][5] For the target molecule, this involves benzaldehyde, an amine source (providing ammonia), and diethyl phosphite.

The elegance of this reaction lies in its convergent nature, but its mechanistic pathway is nuanced and highly dependent on the nature of the reactants and the presence of catalysts.[2][6] Two primary, competing pathways are generally accepted: the Imine Pathway and the α-Hydroxyphosphonate Pathway.[6][7]

-

Imine Pathway (Path A): This route begins with the formation of an imine (a Schiff base) through the condensation of benzaldehyde and the amine. This is followed by the nucleophilic addition of diethyl phosphite across the carbon-nitrogen double bond of the imine intermediate. This pathway is often favored, particularly when using weakly basic amines.[2][4][5][7]

-

α-Hydroxyphosphonate Pathway (Path B): In this alternative mechanism, the diethyl phosphite first adds to the carbonyl group of benzaldehyde to form a diethyl (hydroxy(phenyl)methyl)phosphonate intermediate. Subsequently, a nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate product.[2][6]

The reaction can be significantly accelerated by catalysts. Lewis acids (e.g., InCl₃, Y(OTf)₃) or Brønsted acids (e.g., acetylsalicylic acid) can activate the aldehyde's carbonyl group, facilitating both imine formation and the initial phosphite addition.[4][8][9] However, numerous protocols have demonstrated high yields under solvent-free and catalyst-free conditions, often utilizing thermal or microwave energy to drive the reaction.[1][2]

Part 2: Experimental Protocol and Workflow

This section outlines a representative, self-validating protocol for the synthesis of this compound. The final hydrochloride salt form enhances stability, crystallinity, and aqueous solubility, which are advantageous for purification, handling, and potential biological screening.[10]

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1 equivalent), an amine source such as ammonium acetate (1.2 equivalents), and diethyl phosphite (1.1 equivalents).

-

Catalyst Addition (Optional but Recommended): While the reaction can proceed neat, adding a catalytic amount of a Lewis acid like indium(III) chloride (InCl₃, 5-10 mol%) can significantly improve reaction rates and yields at lower temperatures.[4]

-

Reaction Execution:

-

Solvent-Free Approach: Heat the mixture with stirring at 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.[1][8]

-

Solvent-Based Approach: Alternatively, the reactants can be dissolved in a solvent like ethanol or dichloromethane (DCM) and refluxed until completion.

-

-

Work-up and Isolation:

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic catalyst and unreacted starting materials, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil, the free base of the aminophosphonate, is purified by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to yield the pure product.

-

Hydrochloride Salt Formation:

-

Dissolve the purified diethyl (alpha-aminobenzyl)phosphonate in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution, or add a pre-prepared solution of HCl in isopropanol or ether dropwise, until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

-

Part 3: Data Presentation and Methodological Comparison

The versatility of the Kabachnik-Fields reaction is evident in the variety of conditions reported to achieve high yields. The choice of catalyst and reaction conditions represents a trade-off between reaction time, temperature, cost, and environmental impact ("greenness").

| Catalyst | Amine | Carbonyl | Phosphite | Conditions | Time (h) | Yield (%) | Reference |

| None | Aniline | Benzaldehyde | Diethyl Phosphite | Solvent-free, 100°C, MW | 1 | 95 | [7] |

| Acetylsalicylic Acid | Aniline | Benzaldehyde | Triethyl Phosphite | Solvent-free, 80°C, US | 1.5 | 91 | [8] |

| CuO Nanopowder | Aniline | Benzaldehyde | Trimethyl Phosphite | Solvent-free, RT | 0.5 | 96 | [3] |

| Yttrium Salt | Carbamate | Various Aldehydes | Various Phosphites | Solvent, RT | 24 | ~80 | [9] |

| None | Bromoaniline | TMB | Dialkyl Phosphite | Solvent-free | N/A | High | [1] |

MW = Microwave, US = Ultrasound, RT = Room Temperature, TMB = 3,4,5-trimethoxybenzaldehyde

Part 4: Causality and Field-Proven Insights

A robust experimental design hinges on understanding the causality behind each procedural choice.

-

Why a One-Pot, Three-Component Reaction? This approach embodies the principles of atom economy and process efficiency.[3] By combining all reactants at the outset, it avoids the need to isolate and purify the often-unstable imine intermediate, saving time, resources, and reducing waste.

-

The Role of the Catalyst: While catalyst-free methods exist, they often require higher energy input (e.g., microwave irradiation or high heat).[2][7] Lewis acid catalysts function by coordinating to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This activation accelerates both the initial nucleophilic attack by the amine (forming the imine) and the attack by the phosphite, leading to higher efficiency under milder conditions.[4][9]

-

Solvent-Free "Green" Chemistry: The shift towards solvent-free reactions is driven by the principles of green chemistry.[8] Omitting a solvent reduces environmental impact, minimizes waste, and can lead to faster reaction rates due to higher reactant concentrations.[1][3] However, this may require precise temperature control to manage the reaction exotherm and ensure homogeneity in the molten state.

-

Justification for Hydrochloride Salt: The free amine of the α-aminophosphonate is basic and can be susceptible to oxidation or side reactions over time. Conversion to the hydrochloride salt protonates this amine, rendering it less reactive and significantly improving the compound's shelf-life and handling characteristics. Furthermore, the ionic nature of the salt often induces crystallization, providing an effective final purification step and yielding a well-defined, solid product suitable for accurate weighing and subsequent use.[10]

Conclusion

The Kabachnik–Fields reaction remains the preeminent and most versatile strategy for the synthesis of diethyl (alpha-aminobenzyl)phosphonate and its derivatives. Its operational simplicity, amenability to various catalytic systems, and alignment with green chemistry principles ensure its continued relevance. A thorough understanding of its dualistic mechanism and the rationale behind specific experimental choices—from catalyst selection to the strategic formation of a hydrochloride salt—empowers researchers to optimize protocols for yield, purity, and efficiency. This foundational knowledge is critical for developing the next generation of phosphonate-based therapeutics and advanced materials.

References

-

Title: One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

-

Title: Ultrasound-promoted one-pot synthesis of α-aminophosphonates: X-ray crystallographic study and biological screening Source: Taylor & Francis Online URL: [Link]

-

Title: One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction Source: Royal Society of Chemistry URL: [Link]

-

Title: A highly efficient, one-pot synthesis of α-aminophosphonates over CuO nanopowder Source: Semantic Scholar URL: [Link]

-

Title: Scheme 1. One-pot synthesis of α-aminophosphonate. Reaction conditions:... Source: ResearchGate URL: [Link]

-

Title: Kabachnik-Fields Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction Source: CORE URL: [Link]

-

Title: The Kabachnik–Fields Reaction: Mechanism and Synthetic Use Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

-

Title: Scheme 1. Mechanism of synthesis of a-aminophosphonate. Source: ResearchGate URL: [Link]

-

Title: Kabachnik–Fields reaction Source: Wikipedia URL: [Link]

-

Title: Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction Source: ResearchGate URL: [Link]

-

Title: Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus Source: CCS Chemistry URL: [Link]

-

Title: The Kabachnik–Fields Reaction Source: Semantic Scholar URL: [Link]

-

Title: The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

-

Title: Diethyl p-aminobenzylphosphonate Source: NIST WebBook URL: [Link]

Sources

- 1. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Kabachnik-Fields Reaction [organic-chemistry.org]

- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07718J [pubs.rsc.org]

- 10. CAS 16656-50-1: DIETHYL (ALPHA-AMINOBENZYL)PHOSPHONATE HYD… [cymitquimica.com]

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride CAS number and structure

An In-Depth Technical Guide to Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride for Advanced Research Applications

Introduction

This compound is a prominent member of the α-aminophosphonate class of organophosphorus compounds. These molecules are distinguished as structural analogues of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety.[1][2] This substitution imparts unique chemical and biological properties, most notably an increased resistance to enzymatic hydrolysis compared to peptide bonds.[1] Consequently, α-aminophosphonates have garnered significant attention in medicinal chemistry and drug development, serving as transition-state mimics for enzyme inhibitors and as scaffolds for novel therapeutic agents.[2][3]

This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into its chemical identity, synthesis, characterization, and key applications, providing the field-proven insights necessary to leverage this versatile compound in advanced research settings.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of any chemical research. This compound is a white to off-white solid, a characteristic stemming from its salt form, which also confers solubility in polar solvents like water and alcohols.[4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16656-50-1 | [4][5][6] |

| Molecular Formula | C₁₁H₁₉ClNO₃P | [4][5] |

| Molecular Weight | 279.70 g/mol | [5][7][8] |

| IUPAC Name | Diethyl [amino(phenyl)methyl]phosphonate hydrochloride | [4] |

| Synonyms | (Aminophenylmethyl)phosphonic acid diethyl ester hydrochloride | [5][9] |

| Melting Point | 191 °C (decomposes) | [9] |

| SMILES | CCOP(=O)(C(c1ccccc1)N)OCC.Cl | [4] |

| InChI | InChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H |[4] |

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of α-aminophosphonates is most effectively achieved through multicomponent reactions, which offer high atom economy and procedural simplicity. The premier method for synthesizing Diethyl (alpha-aminobenzyl)phosphonate is the Kabachnik-Fields reaction.[1][8][10]

The Kabachnik-Fields Reaction

This one-pot, three-component condensation involves an amine, a carbonyl compound (in this case, benzaldehyde), and a dialkyl phosphite (diethyl phosphite).[10] The reaction proceeds via the initial formation of an imine from the amine and aldehyde, which is then attacked by the nucleophilic diethyl phosphite to form the α-aminophosphonate. This approach is highly efficient for creating the crucial C-P bond.

Mechanism of the Kabachnik-Fields Reaction

The causality behind this reaction's success lies in the in-situ generation of a reactive electrophile (the iminium ion) which is readily attacked by the phosphorus nucleophile. The use of a catalyst, often a Lewis or Brønsted acid, is common to accelerate both the imine formation and the subsequent nucleophilic addition.

Caption: General mechanism of the Kabachnik-Fields reaction.

Experimental Protocol: Synthesis

The following protocol is a representative, self-validating procedure for the synthesis of α-aminophosphonates, which can be adapted for this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1 equivalent) and aqueous ammonia (1.2 equivalents) in an appropriate solvent such as ethanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Phosphite Addition: Add diethyl phosphite (1 equivalent) to the reaction mixture dropwise. The reaction may be exothermic.

-

Reaction Completion: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours until TLC analysis indicates the consumption of starting materials.

-

Workup and Isolation: Remove the solvent under reduced pressure. Dissolve the resulting crude oil in diethyl ether.

-

Salt Formation: Cool the ethereal solution in an ice bath and bubble dry hydrogen chloride gas through it. The hydrochloride salt will precipitate as a white solid.[11]

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. The purity should be confirmed by NMR spectroscopy and melting point analysis.

Spectroscopic Characterization

Structural confirmation is paramount. A combination of NMR and IR spectroscopy provides a definitive fingerprint for the molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Region | Expected Signal and Rationale | Source(s) |

|---|---|---|---|

| ¹H NMR | δ 1.2-1.4 ppm | Triplet, 6H (-OCH₂CH ₃). Coupling to adjacent methylene protons. | [12] |

| δ 4.0-4.3 ppm | Multiplet (dq), 4H (-OCH ₂CH₃). Coupling to both phosphorus and methyl protons. | [12] | |

| δ 4.5-4.8 ppm | Doublet, 1H (α-CH ). Key signal showing coupling to the phosphorus atom. | [12] | |

| δ 7.3-7.6 ppm | Multiplet, 5H (Ar-H ). Aromatic protons of the benzyl group. | [12] | |

| δ 8.5-9.5 ppm | Broad singlet, 3H (-NH ₃⁺). Protons of the ammonium group, often exchangeable. | ||

| ¹³C NMR | δ ~16 ppm | Doublet, (-OCH₂C H₃). Coupled to phosphorus. | [12][13] |

| δ ~55 ppm | Doublet, (α-C H). Large ¹J(C-P) coupling constant is characteristic. | [12] | |

| δ ~63 ppm | Doublet, (-OC H₂CH₃). Coupled to phosphorus. | [12][13] | |

| δ 128-135 ppm | Multiple signals, (Ar-C ). Aromatic carbons. | [12][13] | |

| ³¹P NMR | δ 20-25 ppm | Singlet (proton decoupled). Characteristic shift for α-aminophosphonates. | [13] |

| FT-IR | ~1220-1250 cm⁻¹ | Strong, P=O stretch. | |

| ~1020-1050 cm⁻¹ | Strong, P-O-C stretch. |

| | ~2800-3100 cm⁻¹ | Broad, N-H stretch from the ammonium salt. | |

Core Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate and building block in several advanced applications.

Phosphonopeptide Synthesis

α-Aminophosphonates are widely used to synthesize phosphonopeptides, which are peptide analogues where one or more amino acid residues are replaced by an α-aminophosphonic acid residue.[6][8]

-

Rationale: The tetrahedral phosphonate group is an excellent, non-hydrolyzable mimic of the tetrahedral transition state of peptide bond hydrolysis by proteases. This makes phosphonopeptides potent and specific inhibitors of enzymes like HIV protease and renin.[3]

Caption: Workflow for phosphonopeptide synthesis.

Precursor in Asymmetric Synthesis

This compound serves as a prochiral starting material for the synthesis of enantiomerically pure α-aminophosphonates. Chiral separation or asymmetric synthesis methods can be employed to resolve the enantiomers, which is critical as the biological activity of enzyme inhibitors is often highly stereospecific.[1]

C-N Bond Formation in Heterocyclic Chemistry

Recent studies have demonstrated its utility as an amine source in palladium-catalyzed aminocarbonylation reactions to synthesize complex heterocyclic structures like isoquinolines with good yields.[8] The primary amino group acts as a potent nucleophile for building these scaffolds, which are common in pharmaceuticals.

Biological Significance and Drug Discovery Context

While this compound itself is primarily a synthetic intermediate, the broader class of α-aminophosphonates exhibits a vast range of biological activities, providing a strong rationale for its use in drug discovery programs.[3][14]

-

Enzyme Inhibition: They are known inhibitors of various enzymes, including proteases, decarboxylases, and aminopeptidases.[3]

-

Antimicrobial Activity: Many derivatives show potent antibacterial and antifungal properties.[3][15]

-

Antiviral Agents: Acyclic nucleoside phosphonates, structurally related to α-aminophosphonates, are cornerstone drugs for treating HIV and HBV (e.g., Tenofovir).[8][16]

-

Anticancer Potential: Certain α-aminophosphonates have demonstrated significant inhibitory activity against cancer cell lines, such as breast cancer (MCF-7).[2][14]

The cell permeability and metabolic stability of these compounds make them attractive candidates for further biological evaluation and development.[8][14]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis via the Kabachnik-Fields reaction, combined with its utility as a non-hydrolyzable amino acid bioisostere, positions it as a key building block for designing next-generation enzyme inhibitors, complex heterocyclic molecules, and novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in addressing challenges in drug development and biomedical research.

References

-

Wikipedia. (n.d.). Aminophosphonate. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Diethyl (α-aminobenzyl)phosphonate hydrochloride | CAS 16656-50-1. Retrieved from [Link]

-

Reddy, Y. T., et al. (2014). Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. PubMed Central. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Aminophosphonate – Knowledge and References. Retrieved from [Link]

-

Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. ResearchGate. Retrieved from [Link]

-

Chinese Chemical Society. (n.d.). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. Retrieved from [Link]

-

National Institutes of Health. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

-

MDPI. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from [Link]

-

National Institutes of Health. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PubMed Central. Retrieved from [Link]

-

Dovepress. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

Sources

- 1. Aminophosphonate - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. CAS 16656-50-1: DIETHYL (ALPHA-AMINOBENZYL)PHOSPHONATE HYD… [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 16656-50-1 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 16656-50-1 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. dovepress.com [dovepress.com]

- 15. mdpi.com [mdpi.com]

- 16. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride (CAS Number: 16656-50-1). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While direct, publicly available spectral data for this specific compound is limited, this guide will leverage data from structurally similar compounds to predict and interpret the expected spectroscopic features.

Introduction

This compound is an organic compound featuring a phosphonate group attached to a carbon that also bears a phenyl group and an amino group, the latter of which is protonated to form a hydrochloride salt.[1] Its molecular formula is C₁₁H₁₉ClNO₃P, with a molecular weight of approximately 279.70 g/mol .[2][1] The structure of this compound makes it an interesting candidate for various applications, including as a precursor in the synthesis of phosphonopeptides and other biologically active molecules.[3] Accurate spectroscopic analysis is paramount for confirming its identity, purity, and structure.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will also provide standardized protocols for acquiring such data.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. We will discuss the expected features in ¹H, ¹³C, and ³¹P NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The presence of the hydrochloride salt will influence the chemical shift of protons near the amino group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Notes |

| Phenyl-H | 7.3 - 7.6 | Multiplet | Protons on the benzene ring. | |

| α-CH | ~4.5 - 5.0 | Doublet of doublets | J(H,P) ≈ 15-20 Hz, J(H,H) ≈ 8-10 Hz | Coupled to phosphorus and the NH₃⁺ protons. |

| -OCH₂- | 3.8 - 4.2 | Multiplet | J(H,H) ≈ 7 Hz, J(H,P) ≈ 7 Hz | Diastereotopic methylene protons of the ethyl groups. |

| -NH₃⁺ | 8.5 - 9.5 | Broad singlet or triplet | Chemical shift and multiplicity can be solvent and concentration-dependent. May show coupling to the α-CH. | |

| -CH₃ | 1.1 - 1.4 | Triplet | J(H,H) ≈ 7 Hz | Methyl protons of the ethyl groups. |

Rationale for Predictions:

-

The chemical shifts are predicted based on data from similar structures like diethyl benzylphosphonate and considering the deshielding effect of the adjacent protonated amino group on the α-CH.[4][5][6]

-

The coupling between the α-proton and the phosphorus atom is a key diagnostic feature of α-aminophosphonates.

-

The methylene protons of the ethyl groups are expected to be diastereotopic due to the chiral center at the α-carbon, which may result in a more complex multiplet than a simple quartet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Coupling to ³¹P (J(C,P), Hz) | Notes |

| Phenyl C (quaternary) | 130 - 135 | ~5-10 Hz | The carbon atom of the phenyl ring attached to the α-carbon. |

| Phenyl CH | 128 - 130 | ~2-5 Hz | Aromatic carbons. |

| α-C | 55 - 65 | ~140-160 Hz | A large one-bond coupling constant is characteristic. |

| -OCH₂- | 60 - 65 | ~5-7 Hz | Methylene carbons of the ethyl groups. |

| -CH₃ | ~16 | ~5-7 Hz | Methyl carbons of the ethyl groups. |

Rationale for Predictions:

-

The predicted chemical shifts are based on general values for similar functional groups and data from related phosphonates.[6]

-

The key feature will be the large one-bond coupling constant between the α-carbon and the phosphorus atom. The other carbons will show smaller two- or three-bond couplings.

Predicted ³¹P NMR Spectrum

The phosphorus-31 NMR spectrum is a simple yet highly informative experiment for this class of compounds.

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| ³¹P | 20 - 25 | Referenced to 85% H₃PO₄. The spectrum will be a singlet in a proton-decoupled experiment. |

Rationale for Predictions:

-

The chemical shift for tetracoordinate phosphorus in phosphonates typically falls in this range.[7][8][9] The exact shift will be influenced by the substituents on the α-carbon.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the exchange rate of the NH₃⁺ protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum.

-

Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3000 - 3200 | N-H stretch (from NH₃⁺) | Strong, broad |

| 2800 - 3000 | C-H stretch (aromatic and aliphatic) | Medium |

| ~1600, ~1490, ~1450 | C=C stretch (aromatic) | Medium to weak |

| 1200 - 1250 | P=O stretch | Strong |

| 1020 - 1050 | P-O-C stretch | Strong |

Rationale for Predictions:

-

The presence of the ammonium salt will give a characteristic broad absorption for the N-H stretching.

-

The P=O bond gives a very strong and characteristic absorption band.

-

The P-O-C stretching vibrations will also be prominent.

-

These predictions are based on standard IR correlation tables and data from similar phosphonate compounds.[4][10]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: General workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is preferable.

Predicted Mass Spectrum (ESI-MS):

-

[M+H]⁺: The protonated molecule (the free amine form) would be observed at m/z 244.11. This corresponds to the molecular formula C₁₁H₁₉NO₃P⁺.

-

Fragmentation: The fragmentation pattern would likely involve the loss of the ethoxy groups, the phenyl group, and cleavage of the C-P bond.

Predicted Fragmentation Pathway:

Caption: A plausible ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While a complete, publicly available dataset is not readily found, by understanding the contributions of the different functional groups and comparing with data from structurally related compounds, a confident structural assignment can be made. The protocols and predicted data in this guide provide a solid framework for researchers to successfully analyze this compound.

References

-

Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl p-aminobenzylphosphonate. Retrieved from [Link][10]

-

ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link][7]

-

Gasser, G., et al. (2010). Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. PLoS ONE, 5(10), e13539.[8]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link][9]

Sources

- 1. CAS 16656-50-1: DIETHYL (ALPHA-AMINOBENZYL)PHOSPHONATE HYD… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 16656-50-1 [chemicalbook.com]

- 4. diethyl benzylphosphonate(1080-32-6) IR Spectrum [chemicalbook.com]

- 5. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]

- 6. diethyl benzylphosphonate(1080-32-6) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Kabachnik-Fields Reaction: A Senior Application Scientist's Guide to α-Aminophosphonate Synthesis

Foreword: The Enduring Relevance of the N-C-P Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel pharmacophores with enhanced biological activity and optimized pharmacokinetic profiles is paramount. Among the myriad of synthetic transformations at our disposal, the Kabachnik-Fields reaction stands as a testament to the power and elegance of multicomponent reactions. First reported independently by Kabachnik and Fields in 1952, this one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a hydrophosphoryl species continues to be a cornerstone in the construction of peptidomimetics and other biologically active molecules.[1][2][3]

α-Aminophosphonates are recognized as crucial structural analogs of α-amino acids, where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonate group.[4] This fundamental structural alteration endows them with the ability to act as potent transition-state analog inhibitors of various enzymes, particularly proteases, making them highly valuable in the development of therapeutics for a range of diseases, including cancer, HIV, and bacterial infections.[5][6][7]

This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere recitation of synthetic procedures. It aims to provide a deeper understanding of the mechanistic nuances, the causal factors influencing experimental choices, and the practical applications of the Kabachnik-Fields reaction. As a self-validating system of protocols and insights, this document is intended to empower you to harness the full potential of this remarkable transformation in your own research and development endeavors.

Mechanistic Pathways: A Tale of Two Intermediates

The Kabachnik-Fields reaction, at its core, is a complex interplay of equilibria. The reaction can proceed through two primary mechanistic pathways, the "imine pathway" and the "α-hydroxyphosphonate pathway," with the predominant route being dictated by the nature of the reactants.[5][8]

The Imine Pathway: The More Trodden Road

In most instances, the reaction is initiated by the condensation of the amine and the carbonyl compound to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the hydrophosphoryl compound across the C=N double bond, a step often referred to as a Pudovik reaction, to yield the final α-aminophosphonate.[2][4] The formation of the imine is a reversible process, and the removal of water can drive the equilibrium towards the product.[9]

The α-Hydroxyphosphonate Pathway: A Viable Alternative

Alternatively, the hydrophosphoryl compound can first add to the carbonyl group to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the α-aminophosphonate product.[4][5] This pathway is generally favored with less basic amines (pKa < 6).[9]

Experimental Protocols: From Benchtop to High-Throughput

The versatility of the Kabachnik-Fields reaction is reflected in the wide array of experimental conditions under which it can be successfully performed. Modern approaches often favor catalyst-free, solvent-free, and microwave-assisted protocols, aligning with the principles of green chemistry.[5]

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate

This protocol exemplifies a green and efficient approach to the synthesis of α-aminophosphonates.

Materials:

-

4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

-

Aniline (1.0 mmol, 93.1 mg, 0.091 mL)

-

Diethyl phosphite (1.0 mmol, 138.1 mg, 0.129 mL)

-

Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol).

-

Seal the vial and place it in the cavity of a microwave reactor.

-

Irradiate the reaction mixture at 100°C for 10 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The crude product is often of sufficient purity, but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: n-hexane/ethyl acetate).

-

Characterize the product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.

Sources

- 1. Kabachnik-Fields Reaction [organic-chemistry.org]

- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 3. Fosamprenavir and Amprenavir | Oncohema Key [oncohemakey.com]

- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Zirconium-catalyzed asymmetric Kabachnik–Fields reactions of aromatic and aliphatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Dawn of a New Class of Amino Acid Analogs: A Technical Guide to the Discovery and History of α-Aminophosphonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of α-aminophosphonates, a pivotal class of organophosphorus compounds that have garnered significant interest as bioisosteres of α-amino acids. We delve into the seminal discoveries of the mid-20th century, providing a detailed examination of the pioneering synthetic routes—the Kabachnik-Fields and Pudovik reactions. The guide offers a granular look at the mechanistic intricacies of these reactions, the causality behind experimental choices, and their evolution into modern catalytic and enantioselective methodologies. Through detailed protocols, comparative data, and an exploration of their burgeoning role in medicinal chemistry, this document serves as a comprehensive resource for researchers and professionals in the field of drug development and organophosphorus chemistry.

Introduction: The Genesis of a Bioisostere

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often hinges on the principle of isosterism—the substitution of an atom or group of atoms in a bioactive molecule with another that retains the parent compound's biological activity. The discovery of α-aminophosphonates stands as a landmark achievement in this pursuit. These compounds, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety of α-amino acids, have emerged as powerful tools in drug design, exhibiting a wide range of biological activities, including roles as enzyme inhibitors, antibiotics, and anticancer agents. Their unique stereochemical and electronic properties allow them to mimic transition states of enzymatic reactions involving amino acids, making them potent and specific inhibitors. This guide traces the origins of this important class of molecules, from their conceptualization to the development of the foundational synthetic methods that unlocked their therapeutic potential.

The Pioneers and Their Seminal Contributions

The mid-20th century witnessed a surge in organophosphorus chemistry, leading to the independent and near-simultaneous discovery of the first practical synthetic routes to α-aminophosphonates.

Martin Izrailevich Kabachnik (1908-1997) was a prominent Soviet organophosphorus chemist. His extensive work laid much of the groundwork for the field, with a focus on the synthesis and reactivity of a wide array of phosphorus-containing compounds. His contributions were fundamental to understanding the tautomerism of organophosphorus acids and their derivatives.

Ellis K. Fields (1917-2004) was an American chemist with a broad research scope that included organophosphorus chemistry, catalysis, and petrochemical processes. Working at Amoco Chemicals, he was a prolific inventor with over 220 patents to his name.

Arkady Nikolaevich Pudovik (1916-2006) was another key figure in Soviet organophosphorus chemistry. His research focused on the addition reactions of phosphorus-containing compounds to unsaturated systems, leading to the development of the reaction that now bears his name.

In 1952, Martin Kabachnik and his collaborator T. Ya. Medved, along with Ellis K. Fields working independently, reported a novel three-component reaction for the synthesis of α-aminophosphonates.[1][2] This reaction, now known as the Kabachnik-Fields reaction , involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[1][2] Shortly thereafter, Arkady Pudovik described a related two-component reaction, the Pudovik reaction , which involves the addition of a dialkyl phosphite to a pre-formed imine.[1][3] These discoveries were pivotal, providing accessible pathways to a class of compounds that had previously been difficult to synthesize.

Foundational Synthetic Methodologies

The Kabachnik-Fields and Pudovik reactions remain the cornerstones of α-aminophosphonate synthesis. Understanding their mechanisms and original experimental conditions provides a crucial foundation for appreciating the subsequent advancements in the field.

The Kabachnik-Fields Reaction: A Three-Component Condensation

The Kabachnik-Fields reaction is a one-pot synthesis that brings together an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate.[1][2] The reaction can be performed with or without a catalyst, and its versatility has made it the most widely used method for preparing these compounds.[4][5]

The mechanism of the Kabachnik-Fields reaction is complex and can proceed through two primary pathways, the "imine pathway" and the "α-hydroxyphosphonate pathway," with the dominant route depending on the nature of the reactants and reaction conditions.[4][5]

-

Imine Pathway: This is generally the more accepted and common route.[4] It involves the initial condensation of the amine and the carbonyl compound to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine.[4]

-

α-Hydroxyphosphonate Pathway: In this pathway, the carbonyl compound first reacts with the dialkyl phosphite in an Abramov reaction to form an α-hydroxyphosphonate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate.[5]

The original procedure reported by Ellis K. Fields in the Journal of the American Chemical Society in 1952 provides a valuable historical and practical reference.

Step-by-Step Methodology:

-

Reactant Mixture: A mixture of the aldehyde (1.0 mole), the amine (1.0 mole), and diethyl phosphite (1.0 mole) is prepared.

-

Reaction Initiation: The reaction is typically initiated by heating the mixture. In many of the original examples, the reaction was exothermic and required cooling to maintain a temperature of 50-60 °C.

-

Reaction Time: The mixture is stirred for a period of 1 to 3 hours.

-

Work-up: The reaction mixture is then distilled under reduced pressure to isolate the α-aminophosphonate product.

Causality Behind Experimental Choices:

-

Equimolar Reactants: The use of equimolar amounts of the three components ensures the efficient conversion of all starting materials into the desired product.

-

Neat Reaction Conditions: The original protocol was often performed without a solvent ("neat"), which simplifies the procedure and work-up.

-

Thermal Initiation: Heating provides the necessary activation energy to initiate the condensation and addition reactions. The exothermicity observed in some cases is indicative of a favorable reaction enthalpy.

-

Distillation: Distillation was a straightforward and effective method for purifying the relatively volatile α-aminophosphonate esters produced.

The Pudovik Reaction: A Two-Component Approach

The Pudovik reaction, developed in the early 1950s by Arkady Pudovik, offers an alternative route to α-aminophosphonates through the addition of a dialkyl phosphite to a pre-formed imine.[1][3] This two-step approach can sometimes provide better yields and selectivity, particularly when dealing with less reactive carbonyl compounds or amines.

The mechanism of the Pudovik reaction is a straightforward nucleophilic addition.[3]

The reaction is typically base-catalyzed, where the base deprotonates the dialkyl phosphite to generate a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the imine C=N double bond.

A general procedure for the Pudovik reaction is as follows:

Step-by-Step Methodology:

-

Imine Formation: The imine is first prepared by the condensation of an aldehyde or ketone with a primary amine, often with azeotropic removal of water.

-

Reaction Setup: The pre-formed imine (1.0 equivalent) and dialkyl phosphite (1.0-1.2 equivalents) are dissolved in a suitable solvent (e.g., benzene, toluene, or ethanol).

-

Catalyst Addition: A catalytic amount of a base, such as sodium ethoxide or triethylamine, is added to the mixture.

-

Reaction Conditions: The reaction mixture is typically heated at reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is worked up (e.g., by washing with water and brine) and the product is purified by distillation or chromatography.

Causality Behind Experimental Choices:

-

Pre-formation of Imine: This two-step approach allows for the optimization of both the imine formation and the subsequent phosphite addition, which can be advantageous for challenging substrates.

-

Base Catalysis: The use of a base increases the nucleophilicity of the dialkyl phosphite, thereby accelerating the addition to the imine.

-

Aprotic or Protic Solvents: The choice of solvent depends on the specific reactants and catalyst used. Aprotic solvents like benzene or toluene are often used for the azeotropic removal of water during imine formation.

Evolution of Synthetic Methods: Towards Efficiency and Selectivity

Since their initial discovery, both the Kabachnik-Fields and Pudovik reactions have undergone significant evolution, driven by the need for milder reaction conditions, higher yields, and, most importantly, stereocontrol.

Catalytic Variants

A wide array of catalysts have been developed to improve the efficiency of α-aminophosphonate synthesis. These can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts.[5][6]

-

Lewis Acid Catalysis: Lewis acids such as ZnCl₂, InCl₃, Sc(OTf)₃, and TiCl₄ can activate the carbonyl group or the imine intermediate, facilitating the nucleophilic attack of the phosphite.[5]

-

Brønsted Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) and HCl can protonate the carbonyl group, increasing its electrophilicity.[7]

-

Heterogeneous Catalysis: The use of solid-supported catalysts, such as clays, zeolites, and functionalized silica, offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.[8]

Enantioselective Synthesis: The Quest for Chirality

Given that the biological activity of α-aminophosphonates is often stereospecific, the development of enantioselective synthetic methods has been a major focus of research. This has been achieved through several strategies:

-

Chiral Auxiliaries: The use of a chiral amine or a chiral carbonyl compound can induce diastereoselectivity in the Kabachnik-Fields or Pudovik reaction. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched α-aminophosphonate.

-

Chiral Catalysts: The development of chiral Lewis acid and Brønsted acid catalysts has enabled direct enantioselective Kabachnik-Fields and Pudovik reactions. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

-

Organocatalysis: Chiral organic molecules, such as cinchona alkaloids and their derivatives, have been successfully employed as catalysts for the enantioselective synthesis of α-aminophosphonates.[9]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular α-aminophosphonate depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the need for stereocontrol.

| Method | Reactants | Typical Conditions | Catalyst | Advantages | Disadvantages | Yields |

| Classical Kabachnik-Fields | Amine, Carbonyl, Dialkyl Phosphite | Neat or solvent, heat | None or base/acid | One-pot, atom economical | Can have side reactions, harsh conditions | 40-90% |

| Catalytic Kabachnik-Fields | Amine, Carbonyl, Dialkyl Phosphite | Milder conditions, various solvents | Lewis/Brønsted acids, heterogeneous | Higher yields, milder conditions | Catalyst cost and removal | 70-95% |

| Classical Pudovik | Pre-formed Imine, Dialkyl Phosphite | Solvent, heat | Base | Good for less reactive substrates | Two-step process | 60-95% |

| Enantioselective Variants | Amine, Carbonyl, Dialkyl Phosphite or Imine, Dialkyl Phosphite | Low temperatures, specific solvents | Chiral catalysts or auxiliaries | Access to enantiomerically pure compounds | Catalyst/auxiliary cost, optimization required | 60-95% (with high ee) |

Applications in Drug Discovery and Beyond

The structural analogy of α-aminophosphonates to α-amino acids has made them a rich source of inspiration for the design of therapeutic agents.

-

Enzyme Inhibitors: Many α-aminophosphonates are potent inhibitors of enzymes that process amino acids, such as proteases and peptidases. This has led to their investigation as potential treatments for a variety of diseases, including cancer, infectious diseases, and neurological disorders.[10]

-

Anticancer Agents: Some α-aminophosphonate derivatives have shown promising anticancer activity, both in vitro and in vivo.[10][11]

-

Antiviral and Antibacterial Agents: The ability of α-aminophosphonates to interfere with microbial metabolic pathways has led to the development of novel antiviral and antibacterial compounds.[12]

-

Herbicides and Agrochemicals: The well-known herbicide glyphosate is an aminophosphonate derivative, highlighting the importance of this class of compounds in agriculture.

While many α-aminophosphonate-containing compounds have been investigated preclinically, the most prominent examples of phosphonate drugs that have reached the market are the bisphosphonates, such as alendronate and zoledronic acid, which are used to treat osteoporosis.[8][13] These drugs, however, are not α-aminophosphonates. The development of α-aminophosphonate-based drugs is an active area of research, with several candidates in preclinical and early clinical development.

Conclusion and Future Perspectives

From their serendipitous discovery in the 1950s, α-aminophosphonates have evolved into a versatile and powerful platform for the design of biologically active molecules. The foundational Kabachnik-Fields and Pudovik reactions have been refined and expanded upon, leading to a vast toolbox of synthetic methods that allow for the efficient and stereoselective preparation of a wide range of α-aminophosphonate derivatives. The continued exploration of novel catalytic systems, particularly those that operate under environmentally benign conditions, will undoubtedly lead to even more efficient and sustainable synthetic routes. As our understanding of the biological roles of α-aminophosphonates deepens, we can expect to see the emergence of new therapeutic agents based on this remarkable class of compounds, addressing unmet medical needs in oncology, infectious diseases, and beyond. The legacy of Kabachnik, Fields, and Pudovik continues to inspire new generations of chemists to explore the rich and rewarding field of organophosphorus chemistry.

References

- Pudovik, A. N. (1950). Addition of dialkyl phosphites to unsaturated compounds. Doklady Akademii Nauk SSSR, 73, 499-502.

- Kabachnik, M. I., & Medved, T. Y. (1952). A new method for the synthesis of α-amino phosphonic acids. Doklady Akademii Nauk SSSR, 83, 689-692.

- Heydari, A., & Arefi, A. (2012). Green chemistry approach for the synthesis of α-aminophosphonates using heterogeneous catalysts. Current Organic Chemistry, 16(17), 1999-2017.

- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835.

- Abdellatif, K. R. A., & Abdel-Alim, A. A. M. (2018). α-Aminophosphonates as promising anticancer agents: A review. Archiv der Pharmazie, 351(1), 1700259.

- Bálint, E., Tajti, Á., & Keglevich, G. (2018). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 23(10), 2511.

- Fields, E. K. (1952). The Synthesis of Esters of Substituted Amino Phosphonic Acids. Journal of the American Chemical Society, 74(6), 1528–1531.

- Galkin, V. I., & Cherkasov, R. A. (1998). The Kabachnik-Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(9), 857-882.

- Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkivoc, 2008(1), 1-23.

-

U.S. Food and Drug Administration. (n.d.). FDA-Approved Medications for Osteoporosis Treatment. Retrieved from [Link]

- Pudovik, A. N., & Konovalova, I. V. (1979). Addition Reactions of Esters of Phosphorus(III) Acids with Unsaturated Systems. Synthesis, 1979(02), 81-96.

- Ordonez, M., & Ceballos-Torres, J. (2013). Recent advances in the catalytic asymmetric Kabachnik–Fields reaction. Tetrahedron: Asymmetry, 24(1), 1-13.

- Pettersen, D., Marcolini, M., Bernardi, L., Fini, F., Herrera, R. P., Sgarzani, V., & Ricci, A. (2006). Enantioselective Organocatalytic Kabachnik− Fields Reaction. The Journal of Organic Chemistry, 71(16), 6269–6272.

- Kabachnik, M. I., & Medved, T. Y. (1953). New method for the synthesis of 1-aminoalkylphosphonic acids Communication 1. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 2(5), 769–777.

- Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(9), 857.

- Zhang, G., Tian, J., Ji, R., Wang, H., & Li, S. (2022). Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents Combined With Active Fragment and Molecular Docking. Frontiers in Chemistry, 10, 895057.

- Pudovik, A. N., & Konovalova, I. V. (1964). Addition of dialkyl phosphites to Schiff bases. Zhurnal Obshchei Khimii, 34(11), 3848-3849.

- Ali, O. M., Alotaibi, M. T., Zaki, Y. H., & Amer, H. H. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2589–2606.

Sources

- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Kabachnik-Fields Reaction [organic-chemistry.org]

- 10. Design and synthesis of novel 20(S)-α-aminophosphonate derivatives of camptothecin as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Diethyl (alpha-aminobenzyl)phosphonate hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride (CAS Number: 16656-50-1) is an organophosphorus compound of significant interest in synthetic and medicinal chemistry.[1][2] As an α-aminophosphonate, it is a structural analog of the corresponding α-amino acid, phenylalanine, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This structural modification imparts unique physicochemical and biological properties, making it a valuable building block for phosphonopeptides and a candidate for various therapeutic applications.[3][4] The hydrochloride salt form is utilized to enhance the compound's aqueous solubility and stability, which are critical parameters for its application in biomedical research and materials science.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of known properties but also detailed, field-proven protocols for the experimental determination of these crucial parameters. The methodologies described are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and best practices in pharmaceutical sciences, ensuring a robust and scientifically sound approach to characterization.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its development and application. This compound is typically a white to off-white solid.[1] The key physicochemical identifiers and properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely published, this section provides a compilation of available information and the essential parameters that should be experimentally determined.

| Property | Data | Source(s) |

| IUPAC Name | diethoxyphosphoryl(phenyl)methanamine;hydrochloride | [4] |

| Synonyms | Diethyl [amino(phenyl)methyl]phosphonate hydrochloride | [1] |

| CAS Number | 16656-50-1 | [1][2] |

| Molecular Formula | C₁₁H₁₉ClNO₃P | [1][2] |

| Molecular Weight | 279.70 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 191 °C (with decomposition) | [3] |

| pKa | Data not available. Experimental determination is recommended. | |

| LogP | Data not available. Experimental determination is recommended. |

Solubility Profile

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. As a hydrochloride salt, this compound is expected to be soluble in polar solvents such as water and alcohols.[1] However, precise quantitative solubility is essential for reproducible research and formulation development.

Factors Influencing Solubility

The solubility of this compound is primarily governed by:

-

Solvent Polarity: The ionic nature of the hydrochloride salt favors dissolution in polar solvents where the solvent molecules can effectively solvate the cation and anion.

-

pH of the Medium: The amine group in the molecule has a specific pKa. The solubility will be pH-dependent, generally increasing in acidic conditions where the amine is fully protonated.

-

Temperature: Solubility is temperature-dependent, though the relationship is not always linear and must be determined experimentally.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | To be determined | Shake-Flask |

| Water | 37 | To be determined | Shake-Flask |

| pH 1.2 Buffer (0.1 N HCl) | 37 | To be determined | Shake-Flask |

| pH 4.5 Acetate Buffer | 37 | To be determined | Shake-Flask |

| pH 6.8 Phosphate Buffer | 37 | To be determined | Shake-Flask |

| Ethanol | 25 | To be determined | Shake-Flask |

| Methanol | 25 | To be determined | Shake-Flask |

| Dichloromethane | 25 | To be determined | Shake-Flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the industry-standard shake-flask method for determining equilibrium solubility, a robust and reliable technique for generating the data in the table above.

2.3.1 Principle An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then quantified.

2.3.2 Materials

-

This compound

-

Selected solvents (e.g., purified water, buffers, ethanol)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV, see Section 4.0)

2.3.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of the compound to a vial (e.g., 10 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).

-

Agitation: Agitate the samples for a predetermined time to reach equilibrium. A 24 to 48-hour period is typical, but the exact time should be established through preliminary experiments (i.e., by taking measurements at various time points until the concentration plateaus).

-

Sample Collection: Once equilibrium is reached, allow the vials to stand for a short period to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

-

Dilution and Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or other appropriate method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL, accounting for any dilution factors. The experiment should be performed in triplicate for each solvent and temperature.

2.3.4 Causality and Self-Validation

-

Why an excess of solid? This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Why continuous agitation? This maximizes the surface area of the solid in contact with the solvent, facilitating a faster approach to equilibrium.

-

Why filtration? Any suspended microparticles will be dissolved upon dilution, leading to an overestimation of solubility. Filtration ensures only the truly dissolved compound is measured.

Visualization of Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

The chemical stability of a compound determines its shelf-life, dictates appropriate storage conditions, and informs its degradation pathways. For α-aminophosphonates, hydrolysis of the phosphonate ester groups is a primary degradation route.

Potential Degradation Pathways

-

Hydrolysis: The phosphonate ester linkages are susceptible to cleavage under both acidic and basic conditions, proceeding in a stepwise manner to first yield the monoester and then the fully hydrolyzed phosphonic acid.[5] The rate of hydrolysis is highly dependent on pH and temperature.

-

Oxidation: While less common for this structure, oxidative degradation could potentially occur, though specific pathways are not well-documented.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, especially in solution.

-

Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The reported melting point of 191 °C with decomposition indicates the onset of thermal instability.[3]

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are a core requirement of the ICH guidelines (Q1A).

3.2.1 Principle The compound is subjected to a range of harsh conditions (e.g., strong acid/base, high temperature, intense light, oxidizing agents) to accelerate its degradation. The resulting samples are analyzed by a stability-indicating analytical method (see Section 4.0) to separate and quantify the parent compound and its degradation products.

3.2.2 Materials

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Temperature-controlled ovens

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Validated stability-indicating HPLC method

3.2.3 Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M HCl). Store at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (e.g., 0.2 M). Store at room temperature for a shorter period (e.g., 2-4 hours), as base-catalyzed hydrolysis is often faster.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 6% to achieve a final concentration of 3%). Store at room temperature for 24 hours.

-

Thermal Degradation (Solution): Store the stock solution in a temperature-controlled oven (e.g., 70 °C) for 48 hours.

-

Thermal Degradation (Solid): Place the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified duration.

-

Photostability: Expose the compound in both solid and solution form to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

-

Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them using the stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

3.2.4 Causality and Self-Validation

-

Why use a stability-indicating method? This is the most critical aspect. The analytical method must be proven to separate the parent peak from all potential degradation product peaks to ensure accurate quantification of stability.

-

Why a range of conditions? Different degradation pathways are triggered by different stressors. A comprehensive study ensures all likely degradation products are identified.

-

Why a control sample? The unstressed control provides the baseline (t=0) measurement, and in the case of photostability, the dark control differentiates between light-induced and thermal degradation.

Visualization of Stability Testing Workflow

Sources

A Comprehensive Technical Guide to the Structural Analogs of Diethyl (alpha-aminobenzyl)phosphonate Hydrochloride

Abstract

α-Aminophosphonates represent a cornerstone class of organophosphorus compounds, primarily due to their structural analogy to α-amino acids, which allows them to function as potent mimics and modulators of biological processes.[1] Diethyl (alpha-aminobenzyl)phosphonate hydrochloride (CAS: 16656-50-1) serves as a fundamental scaffold in this class.[2][3] This technical guide provides an in-depth exploration of its structural analogs for researchers, scientists, and drug development professionals. We delve into the principal synthetic methodologies, namely the Kabachnik-Fields and Pudovik reactions, which offer versatile pathways to a vast library of derivatives.[4][5] The guide systematically examines the design of analogs through strategic modifications at the phosphonate ester, aromatic ring, and amino moieties. Furthermore, it covers essential characterization techniques and synthesizes the current understanding of the structure-activity relationships (SAR) that govern the diverse biological activities of these compounds, including their roles as enzyme inhibitors and potential therapeutic agents.[6][7]

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonates are synthetic analogs of natural α-amino acids, distinguished by the replacement of a planar carboxyl group with a tetrahedral phosphonate moiety.[5] This fundamental structural alteration introduces significant changes in stereochemistry, acidity, and charge distribution, enabling these molecules to act as effective enzyme inhibitors, haptens, and peptide mimics.[4][7] Their ability to mimic the transition state of peptide bond hydrolysis makes them particularly effective inhibitors of proteases and other enzymes.[6]

The parent compound, This compound , is a quintessential example of this class.[8] Its structure combines a central chiral carbon atom bonded to an amino group, a phenyl ring, and a diethyl phosphonate group. This arrangement provides a robust and highly adaptable framework for synthetic modification. The broad spectrum of biological activities reported for α-aminophosphonate derivatives—including antibacterial, antiviral (including anti-HIV), anticancer, and herbicidal properties—underscores their immense potential in medicinal and agricultural chemistry.[9][10][11][12][13]

Foundational Synthetic Strategies

The synthesis of α-aminophosphonates is dominated by two highly efficient and versatile multicomponent reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

2.1. The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is the most prominent method for synthesizing α-aminophosphonates. It is a one-pot, three-component condensation involving an amine (primary or secondary), a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite like diethyl phosphite.[14][15] This reaction is prized for its operational simplicity and atom economy, allowing for the rapid generation of diverse chemical libraries by varying any of the three components.[12][16]

The mechanism can proceed via two main pathways, often dictated by the nature of the reactants and catalysts.[5][15]

-

Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base), which is then attacked by the nucleophilic phosphite.[15]

-

α-Hydroxyphosphonate Pathway: The phosphite adds to the carbonyl compound to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.[15]

Experimental Protocol: General Synthesis via Kabachnik-Fields Reaction

-